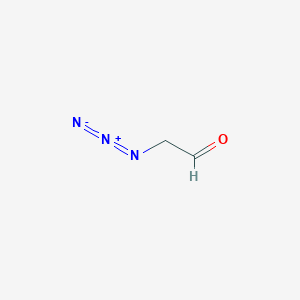

2-Azidoacetaldehyde

Description

2-Azidoacetaldehyde (C₂H₃N₃O) is an organic compound featuring an aldehyde group (-CHO) and an azide (-N₃) moiety at the α-position. This bifunctional structure enables its participation in diverse reactions, particularly cycloadditions, which are pivotal in synthesizing nitrogen-containing heterocycles like triazoles. However, the free aldehyde form is highly reactive and volatile, limiting its direct use in synthetic workflows. To circumvent these challenges, stabilized derivatives such as 2-azidoacetaldehyde dimethylacetal and 2-azidoacetaldehyde diethyl acetal are frequently employed in reactions requiring controlled conditions .

Properties

IUPAC Name |

2-azidoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3O/c3-5-4-1-2-6/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLTZPDURFOPLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473942 | |

| Record name | 2-azidoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67880-11-9 | |

| Record name | 2-azidoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Azidoacetaldehyde can be synthesized through several methods. One common approach involves the reaction of acetaldehyde with sodium azide in the presence of a suitable solvent such as acetonitrile or dimethyl sulfoxide. The reaction typically proceeds under mild conditions, with the azide ion acting as a nucleophile, displacing a leaving group on the acetaldehyde to form the desired product .

Another method involves the reduction of azidoacetaldehyde dimethyl acetal using triphenylphosphine in methanol. This method ensures high yields and minimal waste, making it efficient for obtaining key intermediates essential for synthesizing bioactive compounds .

Industrial Production Methods

Industrial production of 2-azidoacetaldehyde often involves the large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions

2-Azidoacetaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the azide group can yield primary amines, often using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon with hydrogen gas are frequently used.

Substitution: Sodium azide or other azide salts in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide are typical reagents.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines.

Substitution: Various azide-containing compounds or triazoles through cycloaddition reactions.

Scientific Research Applications

2-Azidoacetaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-azidoacetaldehyde involves its reactivity as an azide. The azide group can undergo cycloaddition reactions, forming triazoles, which are important in various biological and chemical processes. The compound’s reactivity with nucleophiles and electrophiles allows it to participate in diverse chemical transformations, targeting specific molecular pathways and interactions .

Comparison with Similar Compounds

Key Findings :

- Acetal derivatives eliminate volatility issues, enabling high-yield cycloadditions. For example, 2-azidoacetaldehyde dimethylacetal reacts with unsymmetrical alkynes to form triazoles in 90% yield under mild heating (toluene, reflux) .

- The diethyl acetal variant is hydrolyzed post-cycloaddition to regenerate the aldehyde group, facilitating downstream functionalization into nitrones (30–85% yield) .

Comparison with Other Azido Aldehydes

A structurally distinct analogue, 2-azido-1-ethylindole-3-carbaldehyde (CAS 160349-70-2), incorporates an indole ring system.

Key Findings :

- The indole derivative’s aromatic system may alter reactivity in cycloadditions, though specific data are unavailable. Its safety data sheet emphasizes rigorous handling protocols, suggesting higher toxicity or instability compared to aliphatic analogues .

Biological Activity

2-Azidoacetaldehyde is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Synthesis

2-Azidoacetaldehyde is characterized by the presence of an azido group (-N₃) attached to an acetaldehyde moiety. Its molecular formula is C₂H₅N₃O, and it can be synthesized through various chemical methods, including the reaction of acetaldehyde with sodium azide under acidic conditions. The azido group contributes to the compound's reactivity, making it a valuable intermediate in organic synthesis.

Biological Activities

The biological activities of 2-azidoacetaldehyde are primarily linked to its role as a reactive electrophile. Here are some key areas where it has shown potential:

- Antimicrobial Activity : Studies have indicated that 2-azidoacetaldehyde exhibits antimicrobial properties against various bacterial strains. Its ability to form covalent bonds with nucleophilic sites in microbial proteins may contribute to its effectiveness.

- Cytotoxicity : Research has demonstrated that 2-azidoacetaldehyde can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

- Neuroprotective Effects : Emerging evidence suggests that 2-azidoacetaldehyde may have neuroprotective properties, potentially through modulation of neurotransmitter systems or by reducing neuroinflammation.

The mechanisms underlying the biological activities of 2-azidoacetaldehyde are still being elucidated. However, several pathways have been proposed:

- Protein Modification : The azido group can react with thiol groups in proteins, leading to modifications that alter protein function and stability.

- Oxidative Stress Induction : The compound may increase ROS levels within cells, disrupting redox balance and triggering apoptosis in sensitive cell types.

- Inhibition of Enzymatic Activity : 2-Azidoacetaldehyde may act as an inhibitor for specific enzymes involved in metabolic pathways, affecting cellular homeostasis.

Case Studies

Several studies have investigated the biological activity of 2-azidoacetaldehyde:

- Study on Antimicrobial Properties : A recent study evaluated the effectiveness of 2-azidoacetaldehyde against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones in agar diffusion assays, indicating strong antimicrobial activity .

- Cytotoxicity Assessment : In vitro assays using human cancer cell lines revealed that treatment with 2-azidoacetaldehyde resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment .

- Neuroprotective Study : A neurobiology-focused study explored the effects of 2-azidoacetaldehyde on neuronal cells exposed to oxidative stress. The compound demonstrated protective effects by reducing cell death and maintaining mitochondrial integrity .

Data Summary

The following table summarizes key findings related to the biological activity of 2-azidoacetaldehyde:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.